2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide
CAS No.: 905780-67-8
Cat. No.: VC11872826
Molecular Formula: C17H16ClN5OS
Molecular Weight: 373.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905780-67-8 |
|---|---|
| Molecular Formula | C17H16ClN5OS |
| Molecular Weight | 373.9 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
| Standard InChI | InChI=1S/C17H16ClN5OS/c18-14-8-6-13(7-9-14)16-21-22-17(23(16)19)25-11-15(24)20-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |
| Standard InChI Key | GFNRLEVAQIJROB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Introduction
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a complex organic molecule that belongs to the class of triazole derivatives. It incorporates a triazole ring, which is known for its diverse biological activities, including antimicrobial and antifungal properties. The presence of an amino group, a chlorophenyl moiety, and a benzylacetamide functional group enhances its chemical reactivity and biological interactions.
Synthesis of Related Compounds
The synthesis of compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide typically involves multi-step organic synthesis techniques. For example, the synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves several key steps, including the formation of the triazole ring and its subsequent modification.
Synthesis Steps
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Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.
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Introduction of the Chlorophenyl Moiety: Typically achieved through a substitution reaction.
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Attachment of the Sulfanyl Linkage: Involves the use of a sulfanylating agent.
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Formation of the Acetamide Moiety: Involves an acylation reaction with benzylamine.
Biological Activities
Triazole derivatives are known for their diverse biological activities, including:
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Antimicrobial Properties: Inhibit ergosterol synthesis in fungi, disrupting cell membrane integrity.
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Antifungal Properties: Effective against various fungal strains.
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Antibacterial Effects: Disrupt bacterial enzyme functions.
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Potential Anticancer Effects: May induce apoptosis in cancer cells by interacting with specific signaling pathways.
Potential Applications
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Medicinal Chemistry: Investigated for their potential as therapeutic agents.
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Pharmacology: Studied for their interactions with biological systems.
Spectroscopic Analysis
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NMR Spectroscopy: Useful for identifying the compound's structure through characteristic signals.
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Mass Spectrometry: Helps in confirming the molecular weight and structure.
Data Table: Comparison of Related Triazole Derivatives
| Compound | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|
| 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Approximately 405.52 | Antimicrobial, Antifungal |
| 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | Not specified | Antifungal, Antibacterial, Anticancer |
| 2-{[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide | Approximately 396.33 | Antifungal, Antibacterial |
This table highlights the diversity of triazole derivatives and their potential biological activities, which are influenced by their structural components.
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